molecular formula C22H17Cl2FN2O3S B2944817 N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide CAS No. 451475-19-7

N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide

Cat. No. B2944817
CAS RN: 451475-19-7
M. Wt: 479.35
InChI Key: SQFAPJAOPHINKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
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Scientific Research Applications

  • Cancer Research and Pro-apoptotic Effects :

    • Compounds with sulfonamide fragments, including those related to the chemical structure , have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. These compounds have demonstrated significant reduction in cell proliferation and induced the expression of pro-apoptotic genes. This suggests their potential use in cancer treatment (Cumaoğlu et al., 2015).
  • Synthetic Processes and Scalable Production :

    • A novel and efficient synthesis process for compounds structurally similar to the one has been described. This process addresses challenges such as the use of unstable intermediates and extensive use of chlorinated solvents, aiming to make the synthesis more practical and scalable (Yoshida et al., 2014).
  • Chemical Properties and Reactions :

    • Studies on the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives have been conducted, providing insights into the behavior of compounds under specific conditions. This research is crucial for understanding the stability and reactivity of such compounds (Gaber et al., 2008).
  • Photooxidation Processes :

    • Research on the photooxidation of certain compounds sensitized by derivatives similar to N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide has been carried out. These studies explore the mechanisms and intermediates in photooxidation processes, which are relevant in various chemical and pharmaceutical applications (Che et al., 2005).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O3S/c23-17-9-8-16(13-18(17)24)26-22(28)15-7-10-19(25)21(12-15)31(29,30)27-11-3-5-14-4-1-2-6-20(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFAPJAOPHINKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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